1-Bromo-8-chlorodibenzo[b,d]furan
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Overview
Description
1-Bromo-8-chlorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrClO. It is a derivative of dibenzofuran, featuring bromine and chlorine atoms attached to the fused-ring structure. This compound is notable for its unique reactivity and applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-chlorodibenzo[b,d]furan can be synthesized through several methods. One common approach involves the bromination and chlorination of dibenzofuran. The reaction typically occurs under basic conditions, where bromobenzene and chlorobenzene react to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These methods ensure high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-chlorodibenzo[b,d]furan undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of dibenzofuran .
Scientific Research Applications
1-Bromo-8-chlorodibenzo[b,d]furan has significant applications in scientific research, including:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into the development of optoelectronic materials.
Pharmaceuticals: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-8-chlorodibenzo[b,d]furan involves its interaction with various molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to participate in diverse chemical transformations. These interactions can affect molecular pathways, leading to the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-1-chlorodibenzo[b,d]furan
- Dibenzofuran Derivatives
Uniqueness
1-Bromo-8-chlorodibenzo[b,d]furan is unique due to its specific arrangement of bromine and chlorine atoms, which confer distinct reactivity and applications compared to other dibenzofuran derivatives .
Properties
IUPAC Name |
1-bromo-8-chlorodibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClO/c13-9-2-1-3-11-12(9)8-6-7(14)4-5-10(8)15-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGAQFSQAOXEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173554-83-9 |
Source
|
Record name | 1-bromo-8-chlorodibenzo[b,d]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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